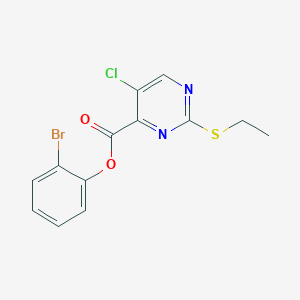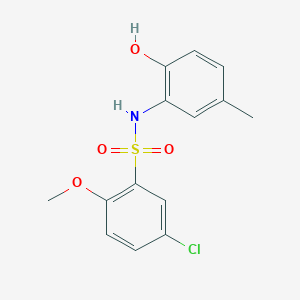![molecular formula C16H16BrClO4 B5009007 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene" is a complex organic compound. Its study involves understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
- The synthesis of similar compounds often involves multiple steps and can yield various by-products. For instance, 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide, a related compound, undergoes a free-radical process to form 1,2-dicyano-1,2-bis (3,4-dimethoxyphenyl) ethane (Bansal et al., 1983).
Molecular Structure Analysis
- The molecular structure of compounds like "this compound" can be complex. For example, the study of similar methoxybenzene derivatives revealed various conformational properties and structural aspects (Fun et al., 1997).
Chemical Reactions and Properties
- The chemical reactions of related compounds can involve oxidation and formation of cation radicals, as seen in the oxidation of 2Cl-1,4-DMB by lignin peroxidase (Teunissen et al., 1998).
Physical Properties Analysis
- The physical properties of similar compounds, such as 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, are significant for understanding their behavior in different conditions and potential applications (Wang et al., 1993).
Chemical Properties Analysis
- The chemical properties, including stability and reactivity, of compounds like this compound, are complex and can be influenced by various factors. Studies on similar compounds, such as 2,3-dimethoxyperhydro-1,4,2,3-dioxadiazine, provide insights into their chemical behavior and potential applications (Rudchenko et al., 1992).
Mechanism of Action
Target of Action
The primary targets of the compound “2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene” are currently unknown. The compound is structurally similar to 4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine , which is classified as an aromatic ether . .
Mode of Action
Given its structural similarity to other aromatic ethers , it may interact with its targets through similar mechanisms, such as binding to specific receptors or enzymes.
Biochemical Pathways
Aromatic ethers like this compound can potentially interact with a variety of biochemical pathways depending on their specific targets
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO4/c1-19-14-4-3-5-15(20-2)16(14)22-9-8-21-13-7-6-11(17)10-12(13)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASAHYXDKJEIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)
![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)

![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5008999.png)
![1-(4-chlorophenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009008.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)


![1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)